molecular formula C7H13NO2 B071813 cis-2-Aminocyclohexanecarboxylic acid CAS No. 189101-43-7

cis-2-Aminocyclohexanecarboxylic acid

Cat. No.: B071813
CAS No.: 189101-43-7
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-Aminocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256649
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189101-43-7
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189101-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) stands as a pivotal molecular scaffold in medicinal chemistry and materials science. As a conformationally constrained β-amino acid, it offers a unique structural rigidity that has been exploited to design novel peptidomimetics, potent enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of the discovery and history of cis-ACHC, tracing its origins from early 20th-century explorations of alicyclic compounds to its current status as a valuable building block in drug development. We will delve into the evolution of its synthetic methodologies, from classical catalytic hydrogenation to modern asymmetric approaches, and explore the key biological insights that have cemented its importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Significance of a Constrained Scaffold

At its core, this compound is a cyclic β-amino acid. Unlike their linear counterparts, the cyclohexane ring locks the amino and carboxylic acid groups into a specific spatial orientation. This conformational rigidity is not a limitation but a powerful design feature. In the flexible world of peptides and small molecule drugs, which can adopt numerous conformations, cis-ACHC provides a predictable and stable scaffold. This allows for the precise positioning of functional groups to interact with biological targets like receptors and enzymes, a critical factor in rational drug design.

One of its most notable roles is as a mimic of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] The constrained structure of cis-ACHC and its derivatives allows for the exploration of specific conformations recognized by GABA receptors, leading to the development of agents with potential applications in neurological disorders.[1][2]

The Dawn of a Scaffold: Discovery and Early Synthetic Challenges

The journey of 2-aminocyclohexanecarboxylic acid begins in the broader context of the chemical exploration of aromatic reductions. The foundational method for synthesizing this class of compounds is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid).[4][5][6]

The primary challenge in the early synthesis was not the reduction itself but the control of stereochemistry. The hydrogenation of the planar aromatic ring of anthranilic acid can result in two diastereomers: cis and trans, where the amino and carboxyl groups are on the same or opposite faces of the cyclohexane ring, respectively.

Early methodologies often resulted in mixtures of these isomers, with the cis isomer frequently being the major product under many catalytic conditions. The separation of these isomers proved to be a significant hurdle, relying on tedious fractional crystallization or derivatization techniques. This stereochemical ambiguity limited the widespread adoption of cis-ACHC in its early days, as the distinct biological activities of the cis and trans isomers were not yet fully appreciated.

Evolution of Synthetic Strategies: The Pursuit of Stereoselectivity

The utility of cis-ACHC is intrinsically linked to the ability to synthesize it in a pure, stereochemically defined form. Over the decades, synthetic methodologies have evolved dramatically to meet this need.

The Workhorse Method: Catalytic Hydrogenation of Anthranilic Acid

The catalytic hydrogenation of anthranilic acid or its derivatives remains the most common and industrially scalable route to 2-aminocyclohexanecarboxylic acid.[4][5] The choice of catalyst and reaction conditions is paramount in dictating the ratio of cis to trans isomers.

  • Catalyst Selection: Rhodium- and Ruthenium-based catalysts, often on a carbon support (Rh/C or Ru/C), are frequently employed.[7][8] These catalysts have shown a high propensity to yield the cis isomer as the major product. The prevailing theory is that the anthranilic acid adsorbs onto the catalyst surface via both the carboxylic acid and amino groups, leading to the delivery of hydrogen from one face of the molecule.

  • Reaction Conditions: The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as water or an alcohol. Temperature and pressure can be modulated to optimize the reaction rate and selectivity. For example, a process using 5% Ru/C in aqueous NaOH at 100°C and 15 bar of hydrogen pressure has been described.[7][8]

The general workflow for this foundational synthesis is illustrated below.

G cluster_0 Synthesis Workflow Anthranilic Acid Anthranilic Acid Autoclave Autoclave Anthranilic Acid->Autoclave + Catalyst (e.g., Ru/C) + Solvent (e.g., NaOH/H2O) Hydrogenation Hydrogenation Autoclave->Hydrogenation H2 Pressure Temperature Filtration Filtration Hydrogenation->Filtration Remove Catalyst Isolation Isolation Filtration->Isolation pH Adjustment Crystallization Cis/Trans Mixture Cis/Trans Mixture Isolation->Cis/Trans Mixture

Caption: General workflow for cis-ACHC synthesis.

Modern Asymmetric Approaches

For applications in drug development, obtaining enantiomerically pure forms of cis-ACHC is often essential. This has driven the development of asymmetric syntheses that can selectively produce a single enantiomer. These advanced methods include:

  • Chiral auxiliaries: Attaching a chiral molecule to the starting material to direct the stereochemical outcome of the hydrogenation.

  • Asymmetric catalysis: Using chiral catalysts that can differentiate between the two faces of the substrate.

  • Enzymatic resolution: Employing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

These methods, while often more complex and costly than classical hydrogenation, provide invaluable access to the pure enantiomers required for detailed structure-activity relationship (SAR) studies.[9]

Emergence as a Bioactive Scaffold

The true value of cis-ACHC was unlocked as its biological properties were investigated. Its conformationally restricted nature makes it an excellent tool for probing the structural requirements of biological receptors.

GABA Receptor Modulation

As a GABA analogue, cis-ACHC and its derivatives have been instrumental in understanding GABA receptor pharmacology.[1][2] By locking the pharmacophore (the amino and carboxyl groups) in a specific orientation, it helps to answer questions about the bioactive conformation of GABA itself at different receptor subtypes (e.g., GABAA, GABAB, and GABAC). Studies have shown that different isomers and derivatives can exhibit varying activities, from agonism to antagonism, highlighting the receptor's sensitivity to ligand conformation.[1][10]

Peptidomimetics and β-Peptides

Perhaps the most significant application of cis-ACHC is in the field of peptidomimetics. Peptides are promising drug candidates but often suffer from poor metabolic stability (i.e., they are easily broken down by proteases in the body). Incorporating β-amino acids like cis-ACHC into a peptide sequence creates a "β-peptide." These structures are resistant to degradation by proteases and can be designed to fold into stable secondary structures, such as helices and turns, mimicking the structures of natural peptides. This allows for the creation of durable, biologically active molecules with improved pharmacokinetic properties.

Detailed Experimental Protocol: Catalytic Hydrogenation of Anthranilic Acid

This protocol provides a representative, self-validating method for the synthesis of 2-aminocyclohexanecarboxylic acid, yielding a mixture enriched in the cis isomer.

5.1. Materials and Equipment

  • Anthranilic acid (99%)

  • Ruthenium on carbon (5% Ru/C)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Deionized water

  • Ethanol

  • High-pressure autoclave/hydrogenator with stirring mechanism

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

5.2. Step-by-Step Procedure

  • Reactor Charging: In a suitable high-pressure autoclave, prepare a solution of 10% (w/v) sodium hydroxide in deionized water. Add anthranilic acid (e.g., 10.0 g, 0.07 mol) to this solution.[8]

  • Catalyst Addition: Carefully add 5% Ru/C catalyst. A typical catalyst loading is 25% by weight relative to the substrate (e.g., 2.5 g).[8]

  • Hydrogenation: Seal the autoclave. Purge the vessel several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.[8]

  • Reaction: Begin vigorous stirring and heat the mixture to 100°C. Maintain these conditions for approximately 20-24 hours.[8]

  • Monitoring and Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, take a small sample for analysis (e.g., TLC or NMR) to confirm the complete consumption of the starting material.[8]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a suitable filter aid to remove the Ru/C catalyst. Wash the filter cake with deionized water to ensure complete recovery of the product.

  • Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of approximately 7. The product will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum.

5.3. Self-Validation through Characterization

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure and allow for the determination of the cis:trans isomer ratio by integrating characteristic signals.

  • IR Spectroscopy: The presence of amine (N-H) and carboxylic acid (O-H and C=O) functional groups should be confirmed.

  • Mass Spectrometry: The molecular weight of the product (143.18 g/mol ) should be confirmed.[11][12]

Quantitative Data Summary

The choice of catalyst and conditions significantly impacts the stereochemical outcome of the hydrogenation. Below is a comparative table summarizing typical results.

CatalystConditionsPredominant IsomerReported YieldReference
5% Ru/C10% NaOH, 100°C, 15 bar H₂cisHigh (often >80%)[8]
Rh/CMild conditions (e.g., 60°C, 10 atm)cisGood to excellent[8]
Raney NickelVariesCan favor trans under certain conditionsVariable[8]

Conclusion and Future Outlook

From its origins as a product of aromatic hydrogenation, this compound has evolved into a cornerstone of modern medicinal chemistry. The historical challenges of its synthesis, particularly stereocontrol, have been largely overcome through decades of research, enabling its use in sophisticated molecular design. Its ability to impart conformational rigidity and metabolic stability makes it an enduringly valuable scaffold.

Future research will likely focus on developing even more efficient and scalable asymmetric syntheses. Furthermore, as our understanding of complex biological systems grows, the unique three-dimensional structures accessible through cis-ACHC and other constrained amino acids will continue to provide novel solutions to challenging therapeutic targets, ensuring its relevance in the field for years to come.

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. National Institutes of Health. [Link]

  • Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1998). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem. National Institutes of Health. [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

  • Enantioselective conversion of anthranilic acid derivatives to chiral cyclohexanes. Total synthesis of (+)-pumiliotoxin C. Journal of the American Chemical Society. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. PubMed. [Link]

  • Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. MDPI. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. [Link]

  • The Synthesis and Activity of cis‐and trans‐2‐(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Sci-Hub. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708. JLUpub. [Link]

  • Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

  • Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

Sources

A Technical Guide to the Thermal Stability of cis-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical exploration of the thermal stability of cis-2-aminocyclohexanecarboxylic acid, a key structural motif in various pharmacologically active molecules. The unique cis-stereochemistry of the amino and carboxylic acid functionalities on the cyclohexane ring dictates a specific thermal degradation pathway, primarily through intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the thermal stability of this and related compounds.

Introduction: The Significance of this compound

This compound and its derivatives are important building blocks in medicinal chemistry.[1] Their constrained cyclic structure provides a scaffold for the synthesis of conformationally restricted peptides and other complex molecules.[2] The thermal stability of such intermediates is a critical parameter that influences their storage, handling, and the design of synthetic processes. A thorough understanding of their behavior at elevated temperatures is essential to prevent the formation of impurities and ensure the quality and efficacy of the final drug product.

The defining structural feature of this compound is the spatial proximity of the nucleophilic amino group and the electrophilic carboxylic acid group. This arrangement predisposes the molecule to an intramolecular reaction, particularly under thermal stress, leading to the formation of a bicyclic lactam. This guide will delve into the mechanistic aspects of this transformation and provide robust analytical protocols to characterize it.

The Primary Thermal Degradation Pathway: Intramolecular Lactamization

The thermal degradation of this compound is dominated by an intramolecular cyclization reaction to form a bicyclic γ-lactam. This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule.[3]

The propensity for amino acids to form lactams is well-documented, with the formation of five- and six-membered rings being particularly favorable due to their thermodynamic stability.[4] In the case of this compound, the resulting bicyclic lactam possesses a stable ring system.

Caption: Thermal decomposition of this compound.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for probing the thermal events associated with degradation, while High-Performance Liquid Chromatography (HPLC) is essential for quantifying the parent compound and its degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the onset of thermal decomposition.[5] For this compound, TGA can be used to identify the temperature at which the loss of water due to lactam formation begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on thermal events such as melting, crystallization, and decomposition.[7] In the context of this compound, DSC can be used to determine the melting point and to observe the endothermic or exothermic nature of the decomposition process. A sharp endothermic peak is typically observed for the melting of a crystalline solid, which may be followed by a broader peak corresponding to decomposition.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of chemical compounds. A well-designed HPLC method can be used to monitor the degradation of this compound and the formation of its lactam impurity over time and under different temperature conditions. Due to the lack of a strong chromophore in both the parent molecule and its lactam, derivatization may be necessary to achieve adequate sensitivity for UV detection.[9][10]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (99.999%)

  • Analytical balance

  • Aluminum or platinum TGA pans

  • This compound sample

Procedure:

  • Tare an empty TGA pan.

  • Accurately weigh 5-10 mg of the this compound sample into the TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 300°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA thermogram to determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and characterize the thermal events associated with the decomposition of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • High-purity nitrogen gas (99.999%)

  • Analytical balance

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • This compound sample

Procedure:

  • Tare an empty aluminum DSC pan with its lid.

  • Accurately weigh 2-5 mg of the this compound sample into the pan.

  • Hermetically seal the pan using the crimper.

  • Prepare an empty, sealed aluminum pan as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the system at a starting temperature of 25°C.

  • Heat the sample from 25°C to a temperature above the decomposition onset observed in the TGA analysis (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen purge of 20-50 mL/min.[11]

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to identify the melting endotherm and any subsequent thermal events related to decomposition.

Protocol 3: HPLC Analysis of Degradation

Objective: To quantify the degradation of this compound and the formation of its lactam over time at a specific elevated temperature.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Oven for stress testing

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Formic acid

  • This compound reference standard

  • (Synthesized) Bicyclic lactam reference standard

Procedure:

Stress Study:

  • Accurately weigh a known amount of this compound into several vials.

  • Place the vials in an oven at a predetermined temperature (e.g., 150°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the oven and allow it to cool to room temperature.

  • Dissolve the contents of each vial in a known volume of mobile phase to prepare the sample solutions.

HPLC Method (Illustrative Example):

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or after appropriate derivatization).[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and its lactam.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct calibration curves for the parent compound and the lactam. Use these curves to determine the concentration of each in the stressed samples.

Data Interpretation and Expected Results

The combination of TGA, DSC, and HPLC provides a comprehensive picture of the thermal stability of this compound.

Expected TGA Results: The TGA thermogram is expected to show a single-step mass loss corresponding to the elimination of one molecule of water. The theoretical mass loss for the conversion of this compound (MW: 143.18 g/mol ) to its lactam (MW: 125.17 g/mol ) is approximately 12.6%. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Expected DSC Results: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline this compound. This may be immediately followed by a broader endothermic or exothermic peak associated with the lactamization reaction. The melting point of the closely related cis-1,2-cyclohexanedicarboxylic acid is reported to be in the range of 188-192°C with decomposition, suggesting a similar thermal behavior for the target molecule.[12]

Expected HPLC Results: The HPLC analysis of the stressed samples will show a decrease in the peak area of this compound over time, with a corresponding increase in the peak area of the bicyclic lactam. Plotting the concentration of the parent compound versus time will allow for the determination of the degradation kinetics.

Quantitative Data Summary Table:

ParameterExpected Value/RangeAnalytical Technique
Onset of Decomposition~180-200 °CTGA
Mass Loss~12.6%TGA
Melting Point~185-195 °CDSC
Primary Degradation ProductBicyclic γ-LactamHPLC-MS

Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability study is outlined below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Degradation Product Identification cluster_2 Phase 3: Quantitative Analysis TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Determine Temp. Range Stress_Testing Forced Degradation Study DSC->Stress_Testing Inform Stress Conditions HPLC_MS HPLC-MS Analysis Stress_Testing->HPLC_MS Generate Degradants HPLC_UV HPLC-UV Method Development HPLC_MS->HPLC_UV Identify Impurities Kinetics Degradation Kinetics Study HPLC_UV->Kinetics Quantify Degradation

Caption: Workflow for assessing the thermal stability of an API.

Conclusion

The thermal stability of this compound is intrinsically linked to its stereochemistry, with intramolecular lactamization being the primary degradation pathway. A systematic investigation utilizing TGA, DSC, and HPLC provides a robust framework for characterizing this behavior. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to confidently assess the thermal stability of this and similar molecules, thereby facilitating the development of safe and stable pharmaceutical products.

References

  • Wright, Z. V., et al. (2021). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 2(4), 1085-1103. [Link]

  • ResearchGate. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. [Link]

  • AZoM. (2022). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. [Link]

  • Mancini, G., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(17), 3363–3371. [Link]

  • Schultz, A. G., & Alva, C. W. (1996). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 73, 107. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database. [Link]

  • Lee, J., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 58. [Link]

  • ResearchGate. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions. [Link]

  • Fallis, A. G., & Brinza, I. M. (1997). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo[3.2.1]octane system. The Journal of organic chemistry, 62(21), 7421–7432. [Link]

  • Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9207. [Link]

  • ResearchGate. (n.d.). TGA-DTA plot of the cyclic peptide 1 with co-crystallized acetonitrile... [Link]

  • American Chemical Society. (2016). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Google Patents. (2017).
  • Szabó, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 24(10), 2148-2158. [Link]

  • Lizada, M. C., & Yang, S. F. (1979). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 100(1), 140–145. [Link]

  • Maini, R., et al. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(85), 15556-15559. [Link]

  • Fletcher, J. M., et al. (2015). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Supramolecular Chemistry, 27(10-11), 745-751. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

  • Novelty Journals. (n.d.). DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. [Link]

  • ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic to microscopic. [Link]

  • ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... [Link]

  • YouTube. (2021). Lecture 18 Peptide cyclization and native chemical ligation. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Demé, B., et al. (2014). Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers. Biochimica et biophysica acta, 1844(3), 576–586. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). [Link]

  • Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9207. [Link]

  • ChemBK. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. [Link]

Sources

Methodological & Application

The Strategic Use of cis-2-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a pivotal building block in modern medicinal chemistry. We will delve into its unique structural properties, its strategic application in drug design, and provide detailed protocols for its practical implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the conformational constraints and peptidomimetic potential of this versatile scaffold.

Introduction: The Significance of Conformational Constraint

In the intricate dance of molecular recognition, the three-dimensional shape of a drug molecule is paramount to its efficacy and selectivity. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation. Medicinal chemists circumvent this challenge by designing molecules with pre-organized, constrained architectures. This compound is a prime example of a constrained amino acid analogue that offers a rigid scaffold for controlling peptide conformation and exploring structure-activity relationships.[1] Its cyclic nature reduces the conformational flexibility, which can lead to enhanced binding affinity, improved metabolic stability, and increased receptor selectivity.

The strategic incorporation of cis-ACHC into bioactive molecules allows for the mimicry of natural amino acid residues while imparting distinct structural features, opening avenues for the discovery of novel biological activities.[2] This guide will illuminate the rationale behind its use and provide the practical knowledge to harness its potential.

Physicochemical Properties and Stereochemistry

This compound is a cyclic β-amino acid. The "cis" designation refers to the relative stereochemistry of the amino and carboxylic acid groups, which are on the same side of the cyclohexane ring. This stereochemical arrangement is crucial as it dictates the spatial orientation of these functional groups and, consequently, the molecule's ability to engage in specific intra- and intermolecular interactions.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
IUPAC Name cis-2-aminocyclohexane-1-carboxylic acid[3]
Appearance White crystalline powder[2][4]

The cyclohexane ring in cis-ACHC is not planar and exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers influences the overall shape of the molecule. This conformational preference is a key consideration in the design of peptidomimetics, as it dictates the projection of side chains and the backbone geometry.[5]

Applications in Medicinal Chemistry

The unique structural attributes of cis-ACHC have led to its application in several areas of drug discovery and development.

Peptide and Peptidomimetic Design

A primary application of cis-ACHC is in the synthesis of peptides and peptidomimetics with defined secondary structures.[2] By replacing natural amino acids with this constrained analogue, researchers can induce specific turns or helical folds in a peptide chain. These "foldamers" are of great interest as they can mimic the secondary structures of proteins and disrupt protein-protein interactions, a strategy that is notoriously difficult with traditional small molecules.[6][7]

The incorporation of cis-ACHC can also enhance the bioavailability and metabolic stability of peptides by protecting them from proteolytic degradation.[6]

Workflow for Incorporating cis-ACHC into Peptides

G cluster_0 Preparation of Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) A This compound B Fmoc Protection A->B  Fmoc-OSu or Fmoc-Cl F Coupling of Fmoc-cis-ACHC-OH B->F  Prepared Building Block C Resin Swelling D First Amino Acid Coupling C->D E Fmoc Deprotection D->E E->F G Iterative Coupling of subsequent Amino Acids F->G H Cleavage and Deprotection G->H I Peptide Purification H->I

Caption: A generalized workflow for the incorporation of Fmoc-protected this compound into a peptide sequence via solid-phase peptide synthesis.

Gabapentinoid Synthesis and Prodrug Development

This compound is structurally related to the neurotransmitter γ-aminobutyric acid (GABA). This has led to its use as a scaffold for the development of gabapentinoids, a class of drugs that includes gabapentin and pregabalin.[8][9] These drugs are widely used to treat epilepsy, neuropathic pain, and anxiety disorders.

Gabapentin itself is an amino acid with a cyclohexyl ring, and its synthesis can be derived from cyclohexanediacetic acid precursors.[9][10] Furthermore, prodrugs of gabapentin have been developed to improve its pharmacokinetic properties, such as oral bioavailability.[11] These prodrugs are often designed to be absorbed by high-capacity nutrient transporters in the intestine and are then rapidly converted to the active drug, gabapentin.[11]

Other Therapeutic Applications

The rigid scaffold of cis-ACHC has been explored in the design of inhibitors for various enzymes and receptors. Its ability to present functional groups in a well-defined spatial arrangement makes it an attractive starting point for structure-based drug design. Research has shown that derivatives of aminocyclohexanecarboxylic acids can exhibit a range of biological activities, including anti-inflammatory and antiproliferative effects.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and use of cis-ACHC in a research setting.

Protocol 1: Fmoc Protection of this compound

Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis due to its stability to a variety of reagents and its facile removal under mild basic conditions.[2] This protocol describes the protection of the amino group of cis-ACHC, preparing it for subsequent use in peptide synthesis.

Materials:

  • This compound

  • Triethylamine (TEA)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile

  • Water

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in a mixture of water and acetonitrile.

  • Add 1 equivalent of triethylamine to the solution to deprotonate the amino group, forming the more nucleophilic free amine.

  • To the stirred solution, add a solution of 0.95 equivalents of Fmoc-OSu in acetonitrile. The use of a slight sub-stoichiometric amount of the protecting agent helps to minimize the formation of di-protected byproducts.

  • Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of triethylamine. Monitor the pH until it remains stable for at least 15 minutes, indicating the completion of the reaction.[13]

  • Remove the acetonitrile under reduced pressure.

  • To the remaining aqueous solution, slowly add 1.5 M HCl to protonate the carboxylate and any excess triethylamine, causing the Fmoc-protected product to precipitate.[13]

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers and wash successively with 1.5 M HCl, water, and saturated sodium chloride solution. These washes remove any remaining impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-cis-2-aminocyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Incorporation of Fmoc-cis-ACHC-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol outlines the manual coupling of Fmoc-cis-ACHC-OH onto a resin-bound peptide chain using standard SPPS techniques. The choice of coupling reagents is critical for efficient amide bond formation with this sterically hindered amino acid.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or 2-chlorotrityl resin)

  • Fmoc-cis-2-aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • SPPS reaction vessel

  • Mechanical shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.[14]

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling Reaction: a. In a separate vial, dissolve 3 equivalents of Fmoc-cis-ACHC-OH and 3 equivalents of HOBt or OxymaPure® in a minimal amount of DMF. The activating agent HOBt or its modern equivalent is crucial to suppress racemization and improve coupling efficiency. b. Add 3 equivalents of DIC to the activated amino acid solution and allow it to pre-activate for 5-10 minutes. c. Add the pre-activated amino acid solution to the resin. d. Add 6 equivalents of DIPEA to the reaction vessel. DIPEA acts as a base to neutralize the protonated N-terminus of the resin-bound peptide. e. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is often necessary due to the steric hindrance of the cyclic amino acid.

  • Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies incomplete coupling, requiring a recoupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the next desired amino acid.

Data Presentation

The following table summarizes key physicochemical properties of Fmoc-protected this compound.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₃NO₄[2]
Molecular Weight 365.4 g/mol [2]
CAS Number 194471-85-7[2]
Melting Point 101-111 °C[2]
Purity (HPLC) ≥ 98.0%

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its ability to impose conformational rigidity provides a reliable strategy for designing peptides and small molecules with improved pharmacological properties. A thorough understanding of its stereochemistry and reactivity, coupled with the robust protocols outlined in this guide, will enable researchers to effectively utilize this valuable building block in their drug discovery endeavors. The continued exploration of cis-ACHC and its derivatives promises to yield novel therapeutic agents with enhanced efficacy and selectivity.

References

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacological Activities of Aminophenoxazinones - PubMed. (2021, June 7). Retrieved January 23, 2026, from [Link]

  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed. (2004, May). Retrieved January 23, 2026, from [Link]

  • Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations | Request PDF - ResearchGate. (2012, August 10). Retrieved January 23, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (2021, July 13). Retrieved January 23, 2026, from [Link]

  • Preparation and Characterization of Carboxylic Acid Adducts of Gabapentin - ResearchGate. (2012, July). Retrieved January 23, 2026, from [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017, August 10).
  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (2018, September 28).
  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. (2018, May 23). Retrieved January 23, 2026, from [Link]

  • Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (1998, October 1). Retrieved January 23, 2026, from [Link]

  • CN105061241A - Gabapentin preparation method - Google Patents. (2015, November 18).
  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (2018, January 1). Retrieved January 23, 2026, from [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. (2022, October 26). Retrieved January 23, 2026, from [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid - The Royal Society of Chemistry. (2001). Retrieved January 23, 2026, from [Link]

  • WO2013190357A1 - A process for the preparation of gabapentin - Google Patents. (2013, December 27).
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. (2017, October 16). Retrieved January 23, 2026, from [Link]

  • Loading protocols - Peptideweb.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 23, 2026, from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (2023, April 20). Retrieved January 23, 2026, from [Link]

Sources

Application Note: Conformational Analysis of Peptides Containing cis-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics and research tools with enhanced stability and specific conformational properties. cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a cyclic β-amino acid that acts as a potent secondary structure inducer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conformational analysis of peptides containing cis-ACHC. We will delve into the underlying principles and provide detailed protocols for a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. The causality behind experimental choices is explained to ensure a robust and self-validating analytical workflow.

Introduction: The Significance of cis-ACHC in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability and a lack of defined secondary structure in solution. The introduction of conformationally constrained amino acids, such as cis-ACHC, can overcome these limitations.

cis-ACHC is a β-amino acid, meaning the amino group is attached to the second carbon atom from the carboxyl group. This seemingly small change from the α-amino acids found in nature has profound implications for the peptide backbone. The cyclohexane ring of cis-ACHC restricts the torsional angles of the peptide backbone, predisposing the peptide to adopt specific, well-defined secondary structures.[1] Unlike its diastereomer, trans-ACHC, which is known to induce stable helical structures, the conformational preferences of cis-ACHC are more nuanced and can depend on the surrounding peptide sequence.[2][3]

The ability of cis-ACHC to induce turns and other folded structures makes it a valuable building block for designing peptidomimetics with improved biological activity and resistance to enzymatic degradation.[2] Understanding the precise conformational landscape of these modified peptides is therefore critical for rational drug design.

This guide will walk you through a logical workflow for the complete conformational analysis of cis-ACHC-containing peptides, from synthesis to high-resolution structural elucidation.

Experimental Workflow: A Multi-faceted Approach

A comprehensive understanding of a peptide's conformation requires the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_validation High-Resolution Structure (Optional) synthesis Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis purification RP-HPLC synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (2D COSY, TOCSY, NOESY/ROESY) characterization->nmr Primary & Secondary Structure Insights cd Circular Dichroism (CD) Spectroscopy characterization->cd Secondary Structure Estimation modeling Computational Modeling (MD Simulations) nmr->modeling Distance Restraints cd->modeling Secondary Structure Validation modeling->nmr Refined Structure Hypothesis xray X-ray Crystallography modeling->xray Phase Determination Assistance

Figure 1: A comprehensive workflow for the conformational analysis of cis-ACHC-containing peptides.

Peptide Synthesis and Purification

The journey to understanding a peptide's conformation begins with its successful synthesis and purification. The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the length and complexity of the peptide.

Synthesis Protocol: A General Guideline

For most research applications, Fmoc-based SPPS is the method of choice due to its efficiency and ease of automation.[4]

Materials:

  • Fmoc-protected amino acids (including Fmoc-cis-ACHC-OH)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents (DMF, DCM, Ether)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base. The reaction time will vary depending on the amino acid.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[4]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet multiple times with cold ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Causality Note: The choice of coupling reagent is critical for efficiently incorporating the sterically hindered cis-ACHC residue. HATU is often preferred for its higher reactivity.

Purification and Characterization

Protocol:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile with 0.1% TFA is typically used.[5]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

NMR Spectroscopy: Unraveling the 3D Structure in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level resolution.[6][7]

Sample Preparation

Protocol:

  • Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a final concentration of 1-5 mM.

  • Adjust the pH if necessary using dilute DCl or NaOD.

  • Filter the sample into a high-quality NMR tube.

Causality Note: The choice of solvent is crucial as it can influence the peptide's conformation. For instance, α/β-peptides containing cis-ACHC have been shown to adopt helical conformations, with the stability of the helix decreasing in more polar solvents.[1]

NMR Data Acquisition

A suite of 2D NMR experiments is required for complete structure elucidation.[8]

Experiment Purpose Key Information Gained
COSY Correlates protons that are coupled through 2-3 bonds.Identifies spin systems of individual amino acid residues.
TOCSY Correlates all protons within a spin system.Confirms amino acid residue identification.
NOESY/ROESY Correlates protons that are close in space (<5 Å).Provides inter-proton distance restraints for 3D structure calculation.

Table 1: Key 2D NMR experiments for peptide conformational analysis.

Data Analysis and Structure Calculation
  • Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues.

  • NOE Identification: Identify cross-peaks in the NOESY/ROESY spectrum, which correspond to through-space interactions between protons.

  • Structure Calculation: Use the identified NOE distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This will generate an ensemble of structures consistent with the NMR data.

nmr_analysis cosy 2D COSY assignment Resonance Assignment cosy->assignment tocsy 2D TOCSY tocsy->assignment noesy 2D NOESY/ROESY restraints Distance Restraints noesy->restraints assignment->restraints calculation Structure Calculation restraints->calculation ensemble Structural Ensemble calculation->ensemble

Figure 2: Workflow for NMR-based peptide structure determination.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure content of a peptide in solution.[2] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9]

Protocol
  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, a minimum around 218 nm can be characteristic of a β-hairpin structure.[10] For β-peptides, a minimum at 214 nm is characteristic of a monomeric 14-helix.[11]

Causality Note: While CD provides valuable information about the overall secondary structure, it does not provide atomic-level detail. It is best used in conjunction with NMR for a more complete picture.

Computational Modeling: In Silico Insights into Conformation

Molecular dynamics (MD) simulations can provide a dynamic view of a peptide's conformational landscape and can be used to refine structures derived from experimental data.[12]

Protocol
  • System Setup: Build an initial model of the peptide, either from scratch or using an NMR-derived structure. Solvate the peptide in a box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes. Gradually heat the system to the desired temperature and run a short equilibration simulation.

  • Production MD: Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and other structural features.

Causality Note: The accuracy of MD simulations is highly dependent on the force field used. It is important to choose a force field that has been well-validated for peptides.

X-ray Crystallography: The Gold Standard for Solid-State Structure

For peptides that can be crystallized, X-ray crystallography provides an unambiguous, high-resolution structure in the solid state.[13]

Protocol
  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield diffraction-quality crystals.[13]

  • Data Collection: Collect X-ray diffraction data from a single crystal using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using computational methods.[13]

Causality Note: The conformation observed in a crystal structure may not always be representative of the dominant conformation in solution due to crystal packing forces.[14] Therefore, it is important to compare crystallographic data with solution-phase data from NMR.

Conclusion

The conformational analysis of peptides containing this compound is a challenging but rewarding endeavor. By employing a multi-pronged approach that combines synthesis, purification, and a suite of analytical techniques including NMR, CD, and computational modeling, researchers can gain a detailed understanding of the structural preferences of these modified peptides. This knowledge is invaluable for the rational design of novel peptidomimetics with enhanced therapeutic potential.

References

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available at: [Link].

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link].

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link].

  • Folding simulations of a three-stranded antiparallel β-sheet peptide. PNAS. Available at: [Link].

  • Peptide/Protein NMR. ETH Zurich. Available at: [Link].

  • X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PubMed Central. Available at: [Link].

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link].

  • Folding and Stability of the Three-Stranded Beta-Sheet Peptide Betanova: Insights From Molecular Dynamics Simulations. PubMed. Available at: [Link].

  • Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. ResearchGate. Available at: [Link].

  • A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link].

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link].

  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. Available at: [Link].

  • Structure determination of a peptide beta-turn from powder X-ray diffraction data. ResearchGate. Available at: [Link].

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link].

  • Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Available at: [Link].

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. National Institutes of Health. Available at: [Link].

  • Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. Available at: [Link].

  • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. National Institutes of Health. Available at: [Link].

  • Protein and Peptide Folding Explored with Molecular Simulations. ACS Publications. Available at: [Link].

  • X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society. Available at: [Link].

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. Available at: [Link].

  • CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. YouTube. Available at: [Link].

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link].

  • Towards rational computational peptide design. Frontiers. Available at: [Link].

  • Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. Available at: [Link].

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage for Peptides with cis-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling peptides incorporating the non-proteinogenic amino acid, cis-2-aminocyclohexanecarboxylic acid (c-ACHC). The inclusion of conformationally constrained residues like c-ACHC is a powerful strategy in drug development to enhance proteolytic stability and control secondary structure. However, these same structural constraints, particularly the bulky cyclohexyl moiety, can introduce significant challenges during the final cleavage and deprotection step.

This guide provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to help you navigate these challenges and achieve high-purity yields of your target peptide.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with c-ACHC-containing peptides.

Q1: What is the primary challenge when cleaving peptides containing this compound?

The core issue is steric hindrance. The bulky, alicyclic structure of the c-ACHC residue can physically block or slow the access of trifluoroacetic acid (TFA) to two critical sites:

  • The Resin Linker: The acid-labile linker anchoring the peptide to the solid support may be sterically shielded, leading to incomplete cleavage from the resin.

  • Adjacent Protecting Groups: Side-chain protecting groups (e.g., t-butyl on Asp, Glu, Ser; Trt on Cys) on amino acids neighboring the c-ACHC residue may also be hindered, resulting in incomplete deprotection.

This often manifests as low yield of the desired peptide and the presence of resin-bound or partially protected species in the crude product analysis.

Q2: I used a standard TFA/TIS/H₂O cocktail and got a low yield. Why did it fail?

A standard "Reagent B"-like cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) is effective for many routine peptides.[1][2] However, it is optimized for a standard reaction time of 1.5-2 hours at room temperature.[3] For sterically hindered peptides like those with c-ACHC, this duration is often insufficient to overcome the higher activation energy required for complete cleavage and deprotection around the bulky residue. The result is a reaction that has not gone to completion.

Q3: How do I know if my cleavage is incomplete?

Analytical chemistry is your best diagnostic tool. After cleavage and precipitation, dissolve a small amount of your crude product and analyze it by RP-HPLC and LC-MS.[4][5][6]

  • RP-HPLC: Look for multiple major peaks. A broad or tailing peak for your product can also suggest the presence of closely related, partially protected impurities.

  • LC-MS: Deconvolute the mass spectrum. The primary signs of incomplete cleavage are the presence of mass signals corresponding to:

    • Your target peptide + protecting groups: (e.g., M+56 for t-butyl, M+242 for Trityl).

    • No product peak at all: If the peptide remains bound to the resin, you will see very little of your target mass in the solution.

Q4: Are there specific amino acids that are particularly problematic next to c-ACHC?

Yes, residues with bulky side-chain protecting groups can exacerbate the steric hindrance. Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common culprit. Complete removal of the Pbf group can be slow, and when placed next to an already bulky c-ACHC, the required cleavage time may increase significantly.[7] Similarly, tryptophan can be susceptible to modification by carbocations generated during cleavage if scavengers are not used effectively.[1][8]

Systematic Troubleshooting Guide

Encountering issues? This guide provides a structured approach to diagnosing and solving common problems.

Problem 1: Low Yield and/or Incomplete Cleavage

The most frequent issue. Your HPLC shows a small product peak and your MS confirms a large amount of starting material or partially deprotected species remain.

Workflow for Diagnosing Cleavage Issues ```dot

G cluster_0 Analysis cluster_1 Troubleshooting Paths cluster_2 Solutions Start Analyze Crude Product by LC-MS & HPLC CheckMass Target Mass Observed? Start->CheckMass Incomplete High % of Starting Material or Partially Protected Species CheckMass->Incomplete  No / Low Yield SideProducts Unexpected Mass Adducts (+56, +72, etc.) CheckMass->SideProducts  Yes, but with  major impurities Success High Purity Product CheckMass->Success  Yes / High Yield Sol_Incomplete Cause: Steric Hindrance / Insufficient Time Solution: 1. Extend Cleavage Time (3-6h) 2. Cautiously Increase Temp (30-40°C) 3. Increase TFA Volume Incomplete->Sol_Incomplete Sol_SideProducts Cause: Ineffective Scavenging Solution: 1. Review Scavenger Cocktail (See Table 1) 2. Add EDT for Trp/Met/Cys 3. Use Reagent K for complex peptides SideProducts->Sol_SideProducts

Caption: Standard workflow for peptide cleavage and purification.

References

  • Introduction to Cleavage Techniques. (1995). Thermo Fisher Scientific.
  • Fmoc resin cleavage protocols. Merck Millipore.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.
  • Cleavage of synthetic peptides.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995).
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage Cocktail Selection. CDN.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Various Sources.

Sources

Technical Support Center: Chiral HPLC Method Development for 2-Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development for the challenging separation of 2-aminocyclohexanecarboxylic acid isomers. This molecule presents a unique set of challenges: it is a cyclic amino acid, possessing both acidic and basic functional groups, it lacks a strong UV chromophore, and it has two chiral centers, resulting in four distinct stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).

This guide is structured to walk you through a logical method development workflow, address common questions, and provide robust troubleshooting advice to overcome experimental hurdles.

Part 1: Strategic Method Development Workflow

Successful chiral method development is a systematic process, not a random walk.[1][2] The key is to move from broad screening to fine-tuning in a structured manner. The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical first step, followed by methodical optimization of the mobile phase.[2]

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization - Amphoteric Nature - No UV Chromophore - Four Stereoisomers Detection Detection Strategy Selection Analyte->Detection informs CSP_Screen CSP Screening - Polysaccharide - Crown Ether - Macrocyclic Glycopeptide Detection->CSP_Screen dictates MP_Screen Mobile Phase Screening - Normal Phase (NP) - Reversed-Phase (RP) - Polar Organic (PO) CSP_Screen->MP_Screen guides Optimize Parameter Optimization - Mobile Phase Modifier - Alcohol Type/Concentration - Temperature - Flow Rate MP_Screen->Optimize leads to Validation Method Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy & Precision - Robustness Optimize->Validation finalizes TroubleshootingTree cluster_MP Mobile Phase Issues cluster_CSP Stationary Phase Issues cluster_Other Other Factors Problem Poor or No Resolution MP_Check Is the modifier correct? (Acid for basic analytes, Base for acidic analytes) Problem->MP_Check CSP_Type Is the CSP appropriate? (e.g., Crown Ether for amine) Problem->CSP_Type Temp_Check Change Temperature (e.g., 25°C -> 15°C -> 40°C) Problem->Temp_Check Alcohol_Check Change alcohol modifier (e.g., IPA to EtOH) MP_Check->Alcohol_Check If yes Conc_Check Vary modifier concentration (e.g., 0.1% -> 0.05% -> 0.2%) Alcohol_Check->Conc_Check CSP_History Column Memory Effect? Dedicate column or flush extensively. CSP_Type->CSP_History If yes FR_Check Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) Temp_Check->FR_Check

Sources

Validation & Comparative

Navigating Peptide Conformations: A Comparative NMR Guide to cis- and trans-2-Aminocyclohexanecarboxylic Acid Integration

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide design and drug development, the quest for conformational control is paramount. The introduction of non-proteinogenic amino acids is a powerful strategy to sculpt peptide backbones, enhancing stability, and modulating biological activity. Among these, the cyclic β-amino acid 2-aminocyclohexanecarboxylic acid (ACHC) offers a robust tool for inducing specific secondary structures. The rigid cyclohexane ring of ACHC significantly restricts the available conformational space of the peptide backbone, with the cis and trans isomers imposing distinct structural biases.

This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) chemical shift signatures of cis- and trans-ACHC when incorporated into peptides. Understanding these NMR fingerprints is crucial for researchers to rapidly assess the conformational consequences of integrating these valuable building blocks. We will delve into the underlying principles, provide detailed experimental protocols for synthesis and analysis, and present a comparative analysis of the expected chemical shifts, supported by illustrative data from analogous systems.

The Conformational Dichotomy: cis- vs. trans-ACHC

The stereochemistry at the C1 and C2 positions of the cyclohexane ring dictates the relative orientation of the amino and carboxyl groups, which in turn governs how the residue integrates into a growing peptide chain.

  • trans-ACHC : The amino and carboxyl groups are on opposite sides of the cyclohexane ring (axial-equatorial or equatorial-axial). This configuration is known to be a potent inducer of helical structures, particularly the 14-helix in β-peptides.[1]

  • cis-ACHC : The amino and carboxyl groups are on the same side of the ring (axial-axial or equatorial-equatorial). This isomer tends to promote more extended or turn-like conformations.

These conformational preferences directly translate to distinct electronic environments for the nuclei within the ACHC residue and neighboring amino acids, leading to characteristic differences in their NMR chemical shifts.

Experimental Workflow: From Synthesis to Spectrum

A robust and reproducible experimental workflow is the bedrock of reliable conformational analysis. The following sections outline the key steps for synthesizing ACHC-containing peptides and acquiring high-quality NMR data.

Peptide Synthesis: A Solid-Phase Approach

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard and efficient method for assembling peptides containing ACHC.[2] The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Diagram of the SPPS Workflow for ACHC Peptide Synthesis

spfs_workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin Resin with Linker faa Fmoc-AA Coupling resin->faa 1. First AA attachment wash1 Wash faa->wash1 deprotection Fmoc Deprotection wash2 Wash deprotection->wash2 wash1->deprotection 2. Deprotection next_aa Next Fmoc-AA Coupling wash2->next_aa 3. Coupling Cycle (n-1 times) wash3 Wash wash3->deprotection achc_coupling Fmoc-cis/trans-ACHC Coupling wash3->achc_coupling 4. ACHC Incorporation next_aa->wash3 cleavage Cleavage from Resin & Side-chain Deprotection achc_coupling->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & NMR Analysis purification->analysis caption Figure 1. Generalized workflow for solid-phase synthesis of ACHC-containing peptides.

Caption: Figure 1. Generalized workflow for solid-phase synthesis of ACHC-containing peptides.

Detailed Protocol for Fmoc-ACHC Synthesis and Peptide Coupling:

  • Preparation of Fmoc-Protected ACHC:

    • Dissolve cis- or trans-2-aminocyclohexanecarboxylic acid in a mixture of water and a suitable organic solvent (e.g., acetonitrile).[3]

    • Add a base, such as triethylamine, to adjust the pH to 8.5-9.0.

    • Introduce 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) to the solution and stir until the reaction is complete, maintaining the pH.

    • Acidify the reaction mixture and extract the Fmoc-ACHC into an organic solvent like ethyl acetate.

    • Purify the product by recrystallization.

  • Solid-Phase Peptide Synthesis:

    • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

    • Perform the first amino acid coupling according to standard protocols.

    • Carry out iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids, including the prepared Fmoc-cis- or Fmoc-trans-ACHC. Standard coupling reagents like HBTU/DIPEA can be utilized.[2]

  • Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is the primary tool for elucidating the conformational details of ACHC-containing peptides in solution.

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O).[4]

  • The choice of solvent can influence the peptide's conformation and should be selected based on the research question and peptide solubility.

  • For studies of amide proton exchange, which can indicate hydrogen bonding, samples are typically prepared in a non-deuterated solvent and lyophilized before dissolution in the deuterated solvent.

NMR Data Acquisition:

A suite of 1D and 2D NMR experiments is necessary for a comprehensive analysis. Data is typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[3]

  • 1D ¹H NMR: Provides an initial overview of the proton resonances.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximities between protons, which provides distance restraints for structure calculation. ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing for NOE signals.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

Diagram of the NMR Analysis Workflow

nmr_workflow cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing and Analysis sample Purified Peptide Sample oneD 1D ¹H NMR sample->oneD twoD 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) oneD->twoD assignment Resonance Assignment twoD->assignment restraints Derive Distance & Dihedral Restraints assignment->restraints comparison Chemical Shift Comparison (cis vs. trans) assignment->comparison structure Structure Calculation & Refinement restraints->structure caption Figure 2. Workflow for NMR-based conformational analysis of ACHC peptides.

Caption: Figure 2. Workflow for NMR-based conformational analysis of ACHC peptides.

Comparative Analysis of NMR Chemical Shifts

The key differences arise from changes in:

  • Dihedral Angles (φ and ψ): The rigid ring structure of ACHC fixes the φ angle and restricts the ψ angle, directly influencing the chemical shifts of the α-proton (Hα) and α-carbon (Cα).

  • Anisotropic Effects: The orientation of nearby amide bonds and aromatic side chains relative to the ACHC residue will differ, leading to variations in magnetic shielding and deshielding.

  • Hydrogen Bonding: The formation of intramolecular hydrogen bonds, particularly in the helical structures promoted by trans-ACHC, will significantly downfield shift the involved amide proton resonances.

Illustrative Comparison: cis- vs. trans-2-Aminocyclopentanecarboxylic Acid (ACPC)

To illustrate the expected differences, we can look at the analogous system of cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC).[5] While the ring size is smaller, the principles of how stereochemistry dictates conformation and, consequently, chemical shifts are directly comparable.

Nucleus Expected Chemical Shift Trend in cis-ACPC Peptide Expected Chemical Shift Trend in trans-ACPC Peptide Causality
ACHC Hα Typically more shielded (upfield shift) compared to the trans isomer.Typically more deshielded (downfield shift).The different φ and ψ angles imposed by the cis and trans configurations alter the electronic environment of the Cα-Hα bond.
ACHC Cα Varies depending on the local conformation, but often slightly different from the trans isomer.The Cα chemical shift is highly sensitive to the backbone torsion angles.
ACHC Cβ The chemical shifts of the ring carbons will differ significantly due to the different chair/boat conformations adopted by the cyclohexane ring.The chemical shifts of the ring carbons will differ significantly due to the different chair/boat conformations adopted by the cyclohexane ring.The relative stereochemistry dictates the overall ring pucker and the axial/equatorial positions of the substituents.
Amide NH of the following residue Less likely to be involved in a stable intramolecular hydrogen bond, resulting in a more "random coil" chemical shift and a larger temperature coefficient.Often involved in a stable 14-helical hydrogen bond, leading to a significant downfield shift and a small temperature coefficient.The trans isomer pre-organizes the peptide backbone for helical hydrogen bond formation.

Note: The table presents expected trends. The exact chemical shifts will be highly dependent on the specific peptide sequence and the solvent used.

Interpreting the Data: Key NMR Observables

  • Hα Chemical Shifts: The Hα chemical shift is a sensitive probe of the local backbone conformation. A significant difference in the Hα chemical shift of the ACHC residue between the cis and trans isomers is a primary indicator of different backbone structures.

  • Amide Proton Chemical Shifts and Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent, resonate at a downfield chemical shift, and exhibit a small change in chemical shift with temperature (a small temperature coefficient). In contrast, solvent-exposed amide protons have chemical shifts closer to random coil values and show a larger temperature dependence. This is a powerful method to identify the helical structures often induced by trans-ACHC.[4]

  • NOE Patterns: The pattern of NOE connectivities provides a wealth of information about the peptide's three-dimensional structure. For a helical conformation induced by trans-ACHC, one would expect to see characteristic short-range NOEs between adjacent residues (i, i+1) and potentially medium-range NOEs (i, i+2 or i, i+3). An extended conformation, which might be favored by cis-ACHC, would show a different pattern of NOEs, with stronger sequential (i, i+1) connectivities.

Conclusion and Outlook

The integration of cis- and trans-2-aminocyclohexanecarboxylic acid into peptides provides a powerful approach to enforce distinct conformational preferences. NMR spectroscopy is an indispensable tool for characterizing these structures in solution. By carefully analyzing the differences in ¹H and ¹³C chemical shifts, particularly of the ACHC residue itself and the amide protons of neighboring residues, researchers can gain rapid and detailed insights into the conformational consequences of their design choices. The combination of chemical shift analysis with NOE data and temperature coefficient measurements allows for a high-resolution determination of the solution-state structures of these modified peptides, paving the way for the rational design of novel therapeutics and biomaterials.

References

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]

  • Strijowski, U., & Sewald, N. (2004). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2277–2283.
  • Siemion, I. Z., Pędyczak, A., & Stobik, Z. (1990). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 35(4), 337-345.
  • Kessler, H., Griesinger, C., Lautz, J., Müller, A., van Gunsteren, W. F., & Berendsen, H. J. C. (1988). The Conformation of a Cyclic Pentapeptide in Solution. A Combined NMR and Molecular Dynamics Study. Journal of the American Chemical Society, 110(11), 3600-3616.
  • Feng, Y., De-Pol, S., & Gellman, S. H. (2006). NMR analysis of a β/γ-peptide bundle in aqueous solution. Journal of the American Chemical Society, 128(46), 14774–14775.
  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5969-5978.
  • Gorske, B. C., Bastian, B. L., & Blackwell, H. E. (2007). Conformational analysis of peptides containing cis- and trans-4-aminoproline. Organic letters, 9(22), 4583–4586.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • Berlicki, Ł., & Młynarz, P. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Current Medicinal Chemistry, 20(26), 3249-3263.
  • Oldfield, E. (2002). Chemical shifts in amino acids, peptides, and proteins. Annual review of physical chemistry, 53, 349-378.
  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6401–6411.
  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Synthesis and structural characterization of helix-forming beta-peptides: trans-2-aminocyclohexanecarboxylic acid oligomers. Journal of the American Chemical Society, 119(28), 6491-6492.

Sources

A Comparative Guide to the Efficacy of cis-2-Aminocyclohexanecarboxylic Acid Peptidomimetics Versus Traditional Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Peptide Dilemma

For decades, peptides have stood as a promising class of therapeutics, prized for their high specificity, potency, and low off-target toxicity compared to small molecules.[1] Their ability to mimic natural ligands allows them to modulate biological pathways with remarkable precision. However, the journey of a peptide drug from administration to its target is fraught with peril. The inherent limitations of natural peptides, primarily their low metabolic stability due to rapid degradation by proteases and poor cell membrane permeability, have historically hampered their widespread clinical utility.[2][3] This has driven a paradigm shift in drug discovery towards the development of peptidomimetics—synthetic molecules engineered to replicate the function of natural peptides while overcoming their pharmacokinetic shortcomings.[2][4]

This guide provides an in-depth comparison between traditional α-peptides and a compelling class of peptidomimetics incorporating cis-2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid. We will dissect the fundamental structural differences and explore, with supporting experimental data and protocols, how these differences translate into tangible advantages in proteolytic stability, receptor binding, and bioavailability.

Fundamental Structural Distinctions: The α- vs. β-Amino Acid Backbone

The core difference between traditional peptides and the peptidomimetics discussed here lies in the structure of their amino acid building blocks. Traditional peptides are polymers of α-amino acids, where the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon). Peptidomimetics incorporating this compound are classified as β-peptides, as there is an additional carbon atom separating the amino and carboxyl groups in their backbone.[5] This seemingly minor alteration imposes significant conformational constraints and profoundly impacts the molecule's properties.

The inclusion of the rigid cyclic structure of this compound further restricts the conformational freedom of the peptide backbone. This pre-organization can be leveraged to mimic specific secondary structures of natural peptides, such as β-turns, which are often crucial for receptor recognition.[6][7]

G cluster_0 Traditional α-Peptide Backbone cluster_1 β-Peptide Backbone (this compound) a_N Amine (NH2) a_Ca α-Carbon (CHR) a_N->a_Ca a_C Carbonyl (C=O) a_Ca->a_C Peptide Bond Formation Site b_N Amine (NH2) b_Cb β-Carbon b_N->b_Cb b_Ca Cyclohexane Ring (not shown for clarity) b_Cb->b_Ca b_Cb->b_Ca b_C Carbonyl (C=O) b_Ca->b_C

Caption: Structural difference between α- and β-amino acid backbones.

Comparative Analysis: Proteolytic Stability

A primary driver for developing peptidomimetics is to enhance their resistance to enzymatic degradation in vivo.[8] The amide bonds of traditional α-peptides are readily recognized and cleaved by a host of proteases, leading to short plasma half-lives.[9]

Causality of Enhanced Stability: The β-peptide backbone of peptidomimetics containing this compound is not a natural substrate for proteases. The altered spacing of the amide bonds and the steric hindrance provided by the additional backbone carbon and the cyclic structure prevent the peptidomimetic from fitting into the active site of these enzymes.[5] This results in a dramatic increase in stability in biological fluids like plasma and serum.[8][10]

G cluster_0 Traditional α-Peptide cluster_1 β-Peptidomimetic peptide1 α-Peptide protease1 Protease Enzyme peptide1->protease1 Recognized Substrate fragments1 Inactive Fragments protease1->fragments1 Cleavage peptide2 β-Peptidomimetic protease2 Protease Enzyme peptide2->protease2 Steric Hindrance no_cleavage Active Peptidomimetic Remains Intact protease2->no_cleavage No Recognition

Caption: Mechanism of protease resistance in β-peptidomimetics.

Experimental Data: Stability in Mouse Serum

CompoundTypeHalf-life in Mouse Serum (t½)Reference
Oncocin Derivative (Onc18)α-Peptide25 minutes[9][11]
Oncocin Derivative (Onc112)Peptidomimetic (D-Arg substitution)> 8 hours[9][11]
Apidaecin Analog (Api88)α-Peptide5 minutes[9][11]
Apidaecin Analog (Api137)Peptidomimetic (modified backbone)6 hours[9][11]

Note: While these examples use other modifications, they illustrate the dramatic stability enhancement achieved by altering the natural peptide backbone, a principle that directly applies to β-amino acid incorporation.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a self-validating system to quantify the stability of a test compound in plasma.

Objective: To determine the half-life (t½) of a traditional peptide versus a this compound peptidomimetic in the presence of plasma proteases.

Materials:

  • Test Peptide and Peptidomimetic (lyophilized)

  • Control Peptides: A known labile peptide (e.g., Angiotensin I) and a known stable compound (e.g., Verapamil).

  • Human or Mouse Plasma (heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Tris-HCl buffer

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve test compounds and controls in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

    • Causality: High concentration stocks minimize the amount of organic solvent added to the plasma, which could inhibit enzyme activity.

  • Assay Setup:

    • Pre-warm plasma and PBS to 37°C for 15 minutes to ensure thermal equilibrium.

    • In separate microcentrifuge tubes, add 198 µL of pre-warmed plasma.

    • To initiate the reaction (t=0), add 2 µL of the 10 mM stock solution to the plasma for a final concentration of 100 µM. Mix gently by pipetting.

    • Self-Validation: Prepare parallel reactions for the test peptide, test peptidomimetic, labile control, and stable control. A "t=0" sample should be taken immediately by adding the quenching solution (see step 3) before incubation.

  • Time-Course Incubation:

    • Incubate the reaction tubes at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 80 µL of ice-cold ACN with 0.1% FA. This precipitates plasma proteins and stops degradation.[12]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.

    • The peak area of the parent compound is measured.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the natural log of the percentage of remaining compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Trustworthiness: The labile control should show rapid degradation, while the stable control should show minimal degradation, validating the assay conditions.

Comparative Analysis: Receptor Binding Affinity

A critical question is whether the structural modifications that confer stability compromise the peptidomimetic's ability to bind its biological target. The goal is to retain or even enhance the binding affinity of the parent peptide.[4]

Causality of Binding Affinity: Binding affinity is governed by the three-dimensional shape and electrostatic complementarity between the ligand and the receptor's binding pocket.[13] By using a conformationally constrained building block like this compound, a peptidomimetic can be "pre-organized" into a bioactive conformation. This reduces the entropic penalty of binding, which can lead to a higher binding affinity (lower Kd or Ki value) compared to a flexible linear peptide that must adopt the correct conformation upon binding.[14]

Experimental Data: Binding Affinity (Hypothetical Data for Illustration)

CompoundTypeTarget ReceptorBinding Affinity (Kd)
Peptide-ALinear α-PeptideGPCR-X85 nM
Mimetic-ACyclic β-PeptidomimeticGPCR-X15 nM
Peptide-BLinear α-PeptideSH2 Domain1.2 µM
Mimetic-BCyclic β-PeptidomimeticSH2 Domain0.3 µM

This table illustrates how conformational constraint can improve binding affinity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

This protocol allows for the determination of the relative binding affinity of a test compound by measuring its ability to compete with a known ligand.

Objective: To determine the inhibition constant (IC50) of a peptide and its peptidomimetic analog for a target receptor.

Materials:

  • High-binding 96-well microplate

  • Recombinant target receptor

  • Biotinylated version of the natural ligand for the receptor

  • Test peptide and peptidomimetic at various concentrations

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Receptor Coating:

    • Dilute the recombinant receptor to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[15]

    • Incubate for 2 hours at room temperature.

  • Competitive Binding:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of your test peptide and peptidomimetic.

    • In each well, add 50 µL of the test compound dilution and 50 µL of the biotinylated ligand at a fixed concentration (typically its Kd value).

    • Self-Validation: Include wells with no competitor (maximum signal) and wells with a large excess of non-biotinylated natural ligand (maximum inhibition/background signal).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 50 µL of Stop Solution to each well to quench the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance.

    • Plot the absorbance against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the biotinylated ligand's binding. A lower IC50 indicates higher binding affinity.

Comparative Analysis: Cell Permeability and Bioavailability

Poor membrane permeability is a major obstacle for many peptide drugs.[16] Peptidomimetics offer strategies to enhance the ability of a molecule to cross the cell membrane and reach intracellular targets or to be absorbed after oral administration.

Causality of Improved Permeability:

  • Reduced Hydrogen Bonding: The N-alkylation inherent in some peptidomimetic backbones and the intramolecular hydrogen bonding often stabilized by cyclic structures like this compound can reduce the number of polar hydrogen bond donors that need to be desolvated for membrane transit.[16]

  • Amphipathic Conformation: The rigid structure can be designed to present a distinct hydrophobic face and a distinct charged/polar face, creating an amphipathic molecule that can more readily partition into the lipid bilayer of the cell membrane.[17]

G cluster_0 Traditional α-Peptide cluster_1 β-Peptidomimetic start Compound Administration peptide_path High Degradation Low Permeability mimetic_path Low Degradation Enhanced Permeability workflow Proteolytic Degradation Membrane Permeation Target Binding workflow:f1->peptide_path Low workflow:f1->mimetic_path High peptide_path->workflow:f0 High peptide_outcome Low Bioavailability peptide_path->peptide_outcome mimetic_path->workflow:f0 Low mimetic_outcome High Bioavailability mimetic_path->mimetic_outcome

Caption: Logical workflow comparing the bioavailability of peptides and peptidomimetics.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay to predict passive membrane permeability.

Objective: To measure the effective permeability (Pe) of a peptide and its peptidomimetic analog.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate with a microfilter membrane).

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

  • Donor Buffer (e.g., PBS at pH 6.5, simulating the gut).

  • Acceptor Buffer (e.g., PBS at pH 7.4, simulating plasma).

  • Test compounds.

  • UV-Vis plate reader or LC-MS/MS.

Methodology:

  • Membrane Coating:

    • Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution.

    • Causality: This artificial lipid layer mimics the cell membrane.

  • Compound Preparation:

    • Dissolve test compounds in Donor Buffer to a final concentration of ~200 µM.

  • Assay Assembly:

    • Add 200 µL of Acceptor Buffer to each well of the acceptor plate.

    • Add 200 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation:

    • Incubate the plate sandwich at room temperature for 4-16 hours.

  • Concentration Measurement:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis for chromophoric compounds or LC-MS/MS for others).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the appropriate formula provided by the assay manufacturer, which takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

    • Trustworthiness: Run known high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) compounds as controls to validate the assay performance.

Conclusion and Future Outlook

The incorporation of this compound and other β-amino acids represents a powerful strategy to overcome the inherent liabilities of traditional peptide therapeutics.[7] The evidence clearly indicates that these peptidomimetics can offer profound advantages in proteolytic stability and have the potential for enhanced receptor binding affinity and improved bioavailability.[2][8] The key to successful design lies in the rational selection of building blocks that enforce a bioactive conformation while simultaneously protecting the backbone from enzymatic attack.

The detailed experimental protocols provided herein offer a robust framework for researchers to validate these properties in their own drug discovery programs. By employing these self-validating and mechanistically-grounded assays, scientists can confidently assess the efficacy of novel peptidomimetics and accelerate the development of the next generation of highly stable and potent peptide-based drugs.

References

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. (Source not in initial search, but concept is widely supported)
  • Qvit, N., & Shalev, D. E. (2025). Peptidomimetics as next – generation therapeutic applications. [Source Name], , [Pages].

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Peptidomimetic therapeutics: scientific approaches and opportunities. Chemical Society Reviews, 42(22), 8673-8689.
  • Loffredo, M. R., et al. (2021). Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. Future Medicinal Chemistry. [Link]

  • Kim, H., & Lee, D. (2018). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • van der Spoel, D., & Nilsson, L. (2006). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Physical Chemistry Chemical Physics, 8(30), 3568-3574. [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-9. [Link]

  • Lupia, A., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports. [Link]

  • Parente, V., & Pires, D. E. V. (2023). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Pharmaceuticals. [Link]

  • Erak, M., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Kumar, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. [Link]

  • Berlicki, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

  • Regberg, J., et al. (2010). In vivo biodistribution and efficacy of peptide mediated delivery. Trends in Pharmacological Sciences. [Link]

  • ResearchGate. (n.d.). Comparison of the extended conformations of an a-and a p-peptide. ResearchGate. [Link]

  • Royal Society of Chemistry. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]

  • Yoo, B., et al. (2010). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2022). Efficacy of natural antimicrobial peptides versus peptidomimetic analogues: a systematic review. PubMed. [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Biology LibreTexts. (2026). 4.5: Protein with Alpha, Alpha-Beta, Beta and Little Secondary Structure. Biology LibreTexts. [Link]

  • ResearchGate. (n.d.). Advantages of cyclic peptidomimetics (green) compared to linear.... ResearchGate. [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]

  • National Institutes of Health. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Kumar, S., et al. (2019). Peptides and Peptidomimetics as Potential Antiobesity Agents: Overview of Current Status. Frontiers in Nutrition. [Link]

  • RSC Publishing. (2021). Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. [Link]

  • Journal of the American Chemical Society. (n.d.). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • PubMed. (n.d.). Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface. PubMed. [Link]

  • Patsnap Synapse. (2025). What is the difference between peptide and peptidomimetic?. Patsnap Synapse. [Link]

  • YouTube. (2023). Difference between Alpha Helix and Beta Sheets. YouTube. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • National Institutes of Health. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

  • MDPI. (n.d.). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. MDPI. [Link]

  • bioRxiv. (2026). PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv. [Link]

  • Dove Medical Press. (2026). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Dove Medical Press. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • National Institutes of Health. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

Sources

A Comparative Guide to the Synthesis of Cis-2-Aminocycloalkanecarboxylic Acids: Cyclopentane vs. Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained β-Amino Acids

In the landscape of modern drug discovery and peptide science, conformationally constrained amino acids are indispensable tools. By incorporating rigid structural motifs into peptide backbones, researchers can induce and stabilize specific secondary structures, such as helices and turns, enhance proteolytic stability, and ultimately fine-tune biological activity.[1][2][3] Among these valuable building blocks, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) and cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) have emerged as particularly important scaffolds.[4][5] Their cyclic nature and defined cis-stereochemistry provide a predictable and rigid constraint, making them ideal for constructing novel peptide foldamers and bioactive molecules.[6][7]

However, the synthesis of these molecules in their stereochemically pure cis form presents distinct challenges rooted in the fundamental conformational differences between five- and six-membered rings. This guide provides a comparative analysis of the prevailing synthetic strategies for both cis-ACPC and cis-ACHC, offering insights into the causality behind experimental choices, detailed protocols for key transformations, and supporting data to inform methodological selection for researchers, scientists, and drug development professionals.

The Conformational Dichotomy: Cyclopentane vs. Cyclohexane

The synthetic strategies for these two molecules are profoundly influenced by the inherent properties of their respective carbocyclic rings.

  • Cyclohexane: This ring system famously adopts a strain-free "chair" conformation where all bond angles are close to the ideal tetrahedral angle of 109.5°.[8] This creates a well-defined steric environment with distinct axial and equatorial positions, which can be exploited to direct the stereochemical outcome of reactions. However, this also means that substituents have strong thermodynamic preferences, with the diequatorial arrangement of 1,2-disubstituted cyclohexanes typically being the most stable, making the synthesis of the cis (axial-equatorial) isomer a challenge against thermodynamics.

  • Cyclopentane: In contrast, the cyclopentane ring is not strain-free. A planar conformation would lead to significant eclipsing strain. To alleviate this, it adopts puckered "envelope" and "twist" conformations that are in rapid equilibrium.[9] This flexibility means there is less of a defined steric bias compared to the cyclohexane chair, presenting a different kind of stereocontrol challenge: achieving facial selectivity on a more dynamic and pseudo-planar surface.

This fundamental difference dictates the divergent synthetic approaches required for each target molecule.

Synthesis of cis-2-Aminocyclopentanecarboxylic Acid (cis-ACPC)

The synthesis of cis-ACPC often relies on methods that can construct the cyclopentane ring with the desired stereochemistry or on highly selective enzymatic resolutions of racemic precursors.

Key Synthetic Strategy: Enzymatic Resolution of a Bicyclic β-Lactam

One of the most effective and scalable methods for obtaining enantiomerically pure cis-ACPC involves the enzymatic kinetic resolution of a racemic bicyclic β-lactam.[10] This precursor is readily accessible via a [2+2] cycloaddition between chlorosulfonyl isocyanate and cyclopentene.[10] The causality behind this approach is the exquisite stereoselectivity of enzymes, which can differentiate between the two enantiomers of the lactam, selectively hydrolyzing one to the desired amino acid while leaving the other untouched.

  • Preparation of Racemic Lactam: Chlorosulfonyl isocyanate is reacted with cyclopentene in an appropriate solvent (e.g., dichloromethane) at low temperature to yield the corresponding bicyclic β-lactam after reductive workup.

  • Enzymatic Hydrolysis: The racemic lactam is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). A suitable lipase or amidase (e.g., from Pseudomonas sp.) is added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and the pH is maintained by the addition of a dilute base (e.g., 1 M NaOH) as the carboxylic acid is formed. The reaction progress is monitored until approximately 50% conversion is reached.

  • Workup and Separation: The reaction mixture is acidified, and the unreacted lactam enantiomer is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired enantiomer of cis-2-aminocyclopentanecarboxylic acid, is then further purified, for instance, by ion-exchange chromatography.[10]

  • Protection: The resulting amino acid is often protected, for example with a Fmoc group, to facilitate its use in peptide synthesis.[4]

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Purification & Derivatization Cyclopentene Cyclopentene RacemicLactam Racemic Bicyclic β-Lactam Cyclopentene->RacemicLactam [2+2] Cycloaddition CSI Chlorosulfonyl Isocyanate CSI->RacemicLactam Resolution Hydrolysis (pH 7.5, 30°C) RacemicLactam->Resolution Enzyme Lipase/Amidase Enzyme->Resolution DesiredEnantiomer (1S,2S)-ACPC Resolution->DesiredEnantiomer UnreactedEnantiomer Unreacted (R,R)-Lactam Resolution->UnreactedEnantiomer Purification Acidification & Extraction DesiredEnantiomer->Purification UnreactedEnantiomer->Purification FmocProtection Fmoc-OSu, Base Purification->FmocProtection Isolated Amino Acid FinalProduct Fmoc-(1S,2S)-ACPC FmocProtection->FinalProduct

Caption: Workflow for cis-ACPC synthesis via enzymatic resolution.

Data Summary: Comparison of cis-ACPC Synthetic Routes
MethodStarting Material(s)Key Reagent/CatalystDiastereoselectivityEnantioselectivityTypical YieldReference
Enzymatic Resolution Cyclopentene, CSILipase/AmidaseN/A (precursor is cis)>99% e.e.~45% (for one enantiomer)[10]
Asymmetric Hydrogenation Cyclic enamine esterChiral Rh or Ru catalyst>95:5 d.r.>98% e.e.80-95%N/A
Ring-Closing Metathesis Diene precursorGrubbs' CatalystHigh (substrate control)High (chiral auxiliary)60-80%

Synthesis of this compound (cis-ACHC)

The synthesis of cis-ACHC is dominated by methods that reduce readily available aromatic precursors, where controlling the stereochemical outcome of the hydrogenation is the central challenge.

Key Synthetic Strategy: Catalytic Hydrogenation of Anthranilic Acid Derivatives

The most direct and industrially viable route to the 2-aminocyclohexanecarboxylic acid core is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid) or its N-protected derivatives. The primary challenge here is to control the diastereoselectivity of the reduction to favor the cis isomer over the thermodynamically more stable trans isomer. The choice of catalyst, solvent, and reaction conditions is paramount. Rhodium-on-carbon (Rh/C) has been shown to be particularly effective in promoting the formation of the cis product under specific conditions.

The preference for the cis isomer with certain catalysts like rhodium is often attributed to the coordination of both the amino and carboxylate groups (or their derivatives) to the catalyst surface. This coordination forces the substrate to adsorb on the catalyst in a conformation that leads to the delivery of hydrogen from the same face of the ring, resulting in the cis product.

  • Protection: Anthranilic acid is first protected, for example, by acetylation with acetic anhydride, to form N-acetylanthranilic acid. This step prevents catalyst poisoning by the free amine and can enhance cis-selectivity.

  • Hydrogenation: The N-acetylanthranilic acid is dissolved in a suitable solvent (e.g., methanol or acetic acid). A rhodium-on-carbon catalyst (e.g., 5% Rh/C) is added.

  • Reaction Conditions: The mixture is subjected to hydrogen gas at elevated pressure (e.g., 5-10 atm) and temperature (e.g., 60-80 °C) in a pressure vessel.

  • Monitoring and Workup: The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Deprotection and Isomer Separation: The resulting N-acetyl-cis-2-aminocyclohexanecarboxylic acid is hydrolyzed under acidic or basic conditions to yield the free amino acid. If a mixture of cis and trans isomers is formed, they can be separated by crystallization or chromatography. Often, the cis isomer can be selectively crystallized.[11]

G Anthranilic Anthranilic Acid N_Acetyl N-Acetylanthranilic Acid Anthranilic->N_Acetyl Ac₂O Hydrogenation Hydrogenation N_Acetyl->Hydrogenation Cis_Trans_Mix Mixture of N-Acetyl cis/trans-ACHC Hydrogenation->Cis_Trans_Mix H₂, Rh/C (5-10 atm, 60°C) Deprotection Hydrolysis (HCl) Cis_Trans_Mix->Deprotection Favors cis isomer Final_Cis cis-2-Aminocyclohexane- carboxylic Acid Deprotection->Final_Cis

Caption: Catalytic hydrogenation route to cis-ACHC.

Data Summary: Comparison of cis-ACHC Synthetic Routes
MethodStarting MaterialCatalyst/ReagentKey Conditionscis:trans RatioTypical YieldReference
Catalytic Hydrogenation Anthranilic Acid Deriv.Rh/C5-10 atm H₂, 60-80°CUp to >99:180-95%[11]
Catalytic Hydrogenation Aminobenzoic AcidRaney NickelHigh PressureFavors trans~70%[12]
Enzymatic Hydrolysis Symmetrical DiesterPig Liver EsteraseAqueous BufferN/A (enantioselective)Good[13]
Birch Reduction PyrrolobenzodiazepineLi/NH₃, then H₂/PdLow Temp, then H₂>95:5 (cis)60-75%[13]

Comparative Analysis and Conclusion

The synthesis of cis-2-aminocyclopentanecarboxylic acid and this compound highlights a fascinating case study in how carbocyclic ring size and conformation dictate synthetic strategy.

  • Stereocontrol: For cis-ACHC , the primary challenge is overcoming the thermodynamic preference for the trans isomer. This is addressed by leveraging kinetic control through catalyst-substrate interactions during hydrogenation. For cis-ACPC , the challenge is less about thermodynamic preference and more about imposing facial selectivity on a flexible five-membered ring, making substrate-controlled methods or highly selective enzymatic processes more common.

  • Starting Materials & Scalability: The synthesis of cis-ACHC benefits from the use of inexpensive and readily available aromatic starting materials like anthranilic acid. Catalytic hydrogenation is a highly scalable and industrially favored process, making cis-ACHC generally more accessible on a large scale. The synthesis of cis-ACPC often begins from cyclopentene or more complex acyclic precursors, and while routes like enzymatic resolution are scalable, they can be more costly due to the price of enzymes and the inherent loss of 50% of the material in a kinetic resolution.

  • Strategic Choice:

    • For the large-scale, cost-effective production of cis-ACHC , catalytic hydrogenation of an N-protected anthranilic acid derivative using a Rhodium catalyst is the superior choice due to its high efficiency and selectivity.

    • For accessing enantiomerically pure cis-ACPC , especially for applications in peptide synthesis where absolute stereochemistry is critical, the enzymatic resolution of a bicyclic lactam precursor offers unparalleled enantioselectivity and is a well-established, reliable method.

References

  • Schultz, A. G., & Alva, C. W. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Retrieved from [Link]

  • Maegawa, T., et al. (2009). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry - A European Journal, 15(28), 6953-6963. This source is mentioned in patent WO2017134212A1. The direct URL to the specific article may require a subscription.
  • Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (2002). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(19), 6747–6756. [Link]

  • Liskiewicz, K. A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 8041–8052. [Link]

  • Palima, A. I., et al. (1977). cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the academy of sciences of the USSR. Division of chemical science, 26(1), 171-172. This source is mentioned in patent WO2017134212A1. The direct URL to the specific article may require a subscription.
  • Fülöp, F., et al. (1990). A new approach to the enantiomers of cis-2-aminocyclopentanecarboxylic acid, a potent hypoglycaemic agent. Journal of the Chemical Society, Perkin Transactions 1, (11), 2857-2861. This source is mentioned in J. Org. Chem. 2018, 83, 15, 8041–8052. The direct URL to the specific article may require a subscription.
  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]

  • Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. Retrieved from [Link]

  • Berlicki, Ł. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2019). A comparison study of cyclopentane and cyclohexane laminar flame speeds at elevated pressures and temperatures. ResearchGate. Retrieved from [Link]

  • Sharma, G., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • Yousaf, M., et al. (2021). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3865–3870. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Mamedov, V. A. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 16, 2936–2986. [Link]

  • Liskiewicz, K. A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Retrieved from [Link]

  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Zhang, X., et al. (2014). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 136(17), 6423–6426. [Link]

  • Quora. (2020). Which is more stable, cyclopentane or cyclohexane? Why? Retrieved from [Link]

  • Gellman, S. H., et al. (2006). Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12-Helical β-Peptides. Organic Letters, 8(20), 4445–4448. [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Renata, H., et al. (2021). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7373. [Link]

  • Mamedov, V. A. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 16, 2936–2986. [Link]

  • Davies, S. G., et al. (2003). Asymmetric Synthesis of Cyclic β-Amino Acids and Cyclic Amines via Sequential Diastereoselective Conjugate Addition and Ring Closing Metathesis. CHIMIA International Journal for Chemistry, 57(6), 398-402. [Link]

  • Wang, P-S., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12, 4684. [Link]

  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Berlicki, Ł. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. Retrieved from [Link]

  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(16), 5497–5505. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 2
cis-2-Aminocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.